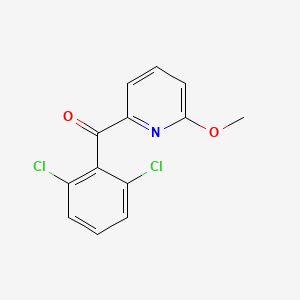

2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Overview

Description

Synthesis Analysis

While specific synthesis methods for “2-(2,6-Dichlorobenzoyl)-6-methoxypyridine” were not found, there are methods available for the synthesis of related compounds. For example, 2,6-dichlorobenzaldehyde can be prepared by performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Scientific Research Applications

Methoxypyrazines Biosynthesis in Grape

Research on methoxypyrazines, a family of volatile compounds similar in part to the chemical structure of interest due to the methoxy group, has explored their biosynthesis, accumulation, transport, and metabolism in grapes. These compounds contribute to the sensory attributes of certain wine varieties. Understanding their metabolism in grapes aids in enhancing wine flavor quality (Lei et al., 2018).

Antioxidant Activity Analysis

Another area of research relevant to the broader chemical category is the development of analytical methods to determine antioxidant activity. This includes studying compounds with methoxy groups for their potential antioxidant properties, which can be critical in food engineering, medicine, and pharmacy. The methods reviewed span various tests and assays used to measure antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Environmental and Industrial Applications of Redox Mediators

The treatment of organic pollutants through enzymatic processes involving redox mediators has been an area of significant interest. This research looks at how redox mediators can enhance the degradation efficiency of recalcitrant compounds in wastewater, pointing towards potential environmental applications of similar compounds (Husain & Husain, 2007).

Alkyl-Methoxypyrazines in Wine

The presence and management of alkyl-methoxypyrazines, which impact wine quality by contributing green, ‘unripe’ characters, show the importance of chemical analysis and management in viticulture and oenology. This research discusses the impact of climate change on these compounds and suggests management strategies to maintain wine quality (Pickering et al., 2021).

Synthesis and Application of Phosphonic Acids

Research into phosphonic acids, which share a resemblance in functional group versatility with our compound of interest, highlights their synthesis and applications in various fields, including medicine and industrial chemistry. This shows the potential for broad utility in designing compounds for specific applications (Sevrain et al., 2017).

Safety and Hazards

properties

IUPAC Name |

(2,6-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-11-7-3-6-10(16-11)13(17)12-8(14)4-2-5-9(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHUBTIEQLCTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dichlorobenzoyl)-6-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)

![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)

![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)

![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![Methyl 4-chloro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1452930.png)